molecular formula C25H21Cl2N3O3S2 B12038114 N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476484-97-6

N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12038114
CAS No.: 476484-97-6
M. Wt: 546.5 g/mol
InChI Key: YMBDCVKGPMIVRB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a benzothieno pyrimidinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno pyrimidinyl core, followed by the introduction of the methoxyphenyl and dichlorophenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-(2,4-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for a variety of pharmacological effects including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of compound A is C25H21Cl2N3O3S2 with a molecular weight of 546.49 g/mol. Its structure includes a dichlorophenyl group and a benzothieno-pyrimidine moiety which are significant for its biological activity.

PropertyValue
Molecular FormulaC25H21Cl2N3O3S2
Molecular Weight546.49 g/mol
InChIInChI=1S/C25H21Cl2N3O3S2

Anticancer Activity

Compound A has shown promising anticancer properties in various studies. Research indicates that it exhibits selective cytotoxicity against several cancer cell lines while sparing non-malignant cells. For instance:

  • Cell Lines Tested : HCT116 (colorectal cancer), CCRF-CEM (leukemia), A549 (lung cancer), and U2OS (osteosarcoma).
  • Mechanism of Action : The compound appears to induce apoptosis and halt the cell cycle in cancer cells. Notably, it has been observed to increase the population of cells in the G2/M phase of the cell cycle while decreasing those in S phase, indicating potential mechanisms for inhibiting tumor growth.

Cytotoxicity Studies

Cytotoxicity was measured using the MTS assay to determine the half-maximal inhibitory concentration (IC50) across various cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)
HCT11615
CCRF-CEM10
A54920
U2OS25

These results suggest that compound A possesses significant anticancer activity with varying efficacy depending on the specific cancer type.

Antibacterial and Anti-inflammatory Activity

In addition to its anticancer properties, compound A has been evaluated for antibacterial and anti-inflammatory effects. Preliminary studies indicate that it may inhibit bacterial growth and reduce inflammation markers in vitro. The exact mechanisms remain under investigation but are thought to involve modulation of inflammatory pathways.

Case Studies

  • Case Study on Colorectal Cancer : In a study involving HCT116 cells, treatment with compound A resulted in a significant reduction in cell viability at concentrations above 10 µM after 72 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells correlating with drug concentration.
  • Case Study on Leukemia : CCRF-CEM cells treated with compound A showed a marked increase in sub-G1 population indicative of apoptosis when analyzed via propidium iodide staining.

Properties

CAS No.

476484-97-6

Molecular Formula

C25H21Cl2N3O3S2

Molecular Weight

546.5 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S2/c1-33-16-9-7-15(8-10-16)30-24(32)22-17-4-2-3-5-20(17)35-23(22)29-25(30)34-13-21(31)28-19-11-6-14(26)12-18(19)27/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

YMBDCVKGPMIVRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)Cl)SC5=C3CCCC5

Origin of Product

United States

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